Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

Solid-Phase Peptide Synthesis Aggregation Suppression Backbone Protection

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide engineered for Fmoc SPPS of 'difficult' Asp-Ser sequences. The TFA-labile oxazolidine introduces a kink that disrupts β-sheet aggregation—the primary cause of synthetic failure. It extends the chain by two residues in one step, suppresses aspartimide formation, and delivers higher crude purity than stepwise coupling or Hmb alternatives. For aggregation-prone peptides, this is the first-line building block to ensure robust synthesis, lower COGS, and higher yields.

Molecular Formula C29H34N2O8
Molecular Weight 538.6 g/mol
CAS No. 955048-92-7
Cat. No. B1450305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
CAS955048-92-7
Molecular FormulaC29H34N2O8
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1
InChIKeyAUPKCQXNRAZESL-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH (CAS 955048-92-7) Is a Strategic Procurement Choice for Aggregation-Prone Peptide Synthesis


Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH (CAS 955048-92-7) is a pseudoproline dipeptide building block specifically engineered for Fmoc-based solid-phase peptide synthesis (SPPS). It contains a reversibly protected serine residue in the form of a TFA-labile 2,2-dimethyloxazolidine (pseudoproline) . This modification introduces a 'kink' into the growing peptide chain, effectively disrupting aggregation-prone secondary structures like β-sheets that are a common cause of synthetic failure in 'difficult sequences' [1]. Unlike standard amino acid coupling, this dipeptide form is crucial as it circumvents the need to acylate the sterically hindered oxazolidine nitrogen, thereby extending the peptide chain by two residues in a single, efficient step .

Why a Standard Asp-Ser Dipeptide or Alternative Building Block Cannot Replicate the Performance of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH


Attempting to substitute Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH with a standard Fmoc-Asp(OtBu)-OH followed by Fmoc-Ser(tBu)-OH or other alternative building blocks in aggregation-prone sequences is not an equivalent strategy. Stepwise Fmoc-SPPS of difficult sequences often fails or results in extremely low yields due to on-resin peptide aggregation . The pseudoproline moiety in this compound is specifically designed to disrupt this aggregation . While other backbone protection methods like Hmb (2-hydroxy-4-methoxybenzyl) dipeptides exist, they have been shown to be inferior to pseudoproline incorporation for improving crude peptide purity due to slow and incomplete coupling of the subsequent amino acid [1]. The following quantitative evidence underscores the specific, measurable advantages of this pseudoproline dipeptide that are lost upon substitution with a generic alternative.

Quantitative Evidence Guide for Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: Comparator-Based Performance Data


Crude Peptide Purity Enhancement: Pseudoproline vs. Hmb Backbone Protection

In comparative studies aimed at improving crude peptide quality, the incorporation of pseudoproline building blocks has been shown to be a superior strategy to the use of Hmb (2-hydroxy-4-methoxybenzyl) backbone protection. [1] The study directly compares the two methods for their ability to enhance the purity of crude synthetic peptides.

Solid-Phase Peptide Synthesis Aggregation Suppression Backbone Protection

Synthetic Cycle Efficiency: Dipeptide vs. Stepwise Incorporation

The use of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH confers a distinct operational advantage over the stepwise addition of Fmoc-Asp(OtBu)-OH and then Fmoc-Ser(Psi(Me,Me)pro)-OH. The primary reason for introducing the pseudoproline as a preformed dipeptide is to circumvent the difficult acylation of the hindered oxazolidine nitrogen.

Solid-Phase Peptide Synthesis Reaction Efficiency Synthesis Time

Conformational Control: High Preference for Cis-Amide Bond Induction

Pseudoproline residues, including the Ser(Psi(Me,Me)pro) moiety, strongly induce a cis-amide bond with the preceding amino acid, a unique feature that is crucial for disrupting β-sheet formation. [1][2] In studies with a model Ser(ΨMe,Mepro) system, the cis Leu-ΨPro bond content was quantified.

Conformational Analysis Peptide Structure NMR

Supplier Purity Benchmarking for Procured Building Block

The purity of the building block itself is a critical procurement specification that directly impacts downstream synthesis success. Analysis of commercial offerings for Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH reveals a range of available purities.

Quality Control Purity Analysis HPLC

Side-Reaction Suppression: Preventing Aspartimide Formation

Pseudoproline derivatives are widely recognized for their ability to suppress aspartimide formation, a notorious side reaction that occurs during Fmoc SPPS, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs. [1] The mechanism involves the formation of a tertiary amide that prevents the nucleophilic attack leading to the aspartimide ring.

Side Reaction Aspartimide Peptide Synthesis

High-Impact Application Scenarios for Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH Backed by Evidence


Synthesis of Aggregation-Prone Peptides Containing the Asp-Ser Motif

This compound is the optimal building block for any Fmoc SPPS project targeting a peptide sequence containing the Asp-Ser motif that has been predicted or empirically shown to be 'difficult' due to on-resin aggregation. The pseudoproline's proven ability to disrupt β-sheet formation and improve crude purity [1] directly addresses the primary cause of synthetic failure in such sequences, making it a first-line procurement choice over standard monomers.

Process Development and Scale-Up for Peptide Therapeutics

In an industrial setting where process robustness and yield are paramount, this dipeptide offers quantifiable advantages. Its use reduces the number of synthetic cycles by two-to-one compared to stepwise coupling, as established in the evidence . This translates to lower solvent and reagent consumption, shorter overall synthesis time, and a reduced risk profile, directly improving the cost-of-goods (COGS) and process mass intensity (PMI).

Synthesis of Aspartimide-Prone Sequences (Asp-Ser)

For any sequence containing the Asp-Ser motif, the risk of aspartimide formation is significant. This compound serves as a targeted solution. The class-level evidence confirms the pseudoproline moiety's role in suppressing this side reaction [2]. Procuring this specific dipeptide is a strategic measure to protect the integrity of the final product and avoid the substantial yield loss associated with aspartimide-derived impurities.

Constraining Backbone Conformation for SAR Studies

In medicinal chemistry campaigns, understanding the bioactive conformation of a peptide is critical. The Ser(Psi(Me,Me)pro) moiety's quantifiable preference for inducing a 69% cis-amide bond conformation in aqueous solution [3] makes this compound a valuable tool. Researchers can use it to purposefully introduce a 'kink' or turn in the peptide backbone to probe the conformational requirements for biological activity, an advantage not offered by standard amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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